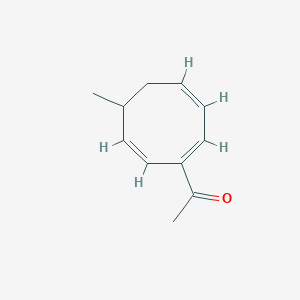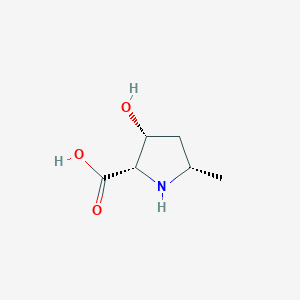![molecular formula C₁₉H₂₆O₁₁ B1141893 (2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal CAS No. 93417-41-5](/img/structure/B1141893.png)
(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of organic compounds known for their complex ring structures, including tetrahydropyrans and dioxines, which are significant for their potential applications in pharmaceuticals and materials science. The interest in such compounds stems from their intricate molecular architecture and the diverse chemical functionalities they can exhibit.
Synthesis Analysis
The synthesis of tetrahydropyrans and related structures often involves strategies such as the (3,5)-oxonium-ene reaction, which has been developed for efficient synthesis from aldehydes and specific enoates under mild conditions, yielding good yields (Saha et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to the query involves complex arrangements of atoms and bonds, featuring multiple stereocenters and ring systems. For example, studies on the crystal structure of related compounds reveal detailed geometric arrangements, highlighting the importance of weak intermolecular interactions in stabilizing these structures (Jasinski et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving such compounds often exploit their functional groups for further transformation. For instance, the aldol reaction has been utilized for enantioselective synthesis, providing access to derivatives with specific stereochemistry, which is crucial for their biological activity (Sato et al., 1992).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are influenced by their molecular geometry and the presence of functional groups. X-ray diffraction techniques are often used to elucidate their solid-state structures, providing insights into their physical properties (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are defined by the structural features of the compound. Investigations into reactions such as ketohydroxylation and protective-group strategies reveal the reactivity patterns of these molecules and their potential for further chemical modifications (Soldatenkov et al., 1996).
Scientific Research Applications
Solubility Studies
Gong et al. (2012) investigated the solubility of various saccharides, including (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal (xylose) and its structurally related compounds, in ethanol-water mixtures. The study provides insights into the solubility behavior of these compounds at different temperatures and solvent compositions, which is crucial for their application in various scientific fields, including pharmaceuticals and food sciences (Gong, Wang, Zhang, & Qu, 2012).
Cytotoxicity and Antimicrobial Activities
Meilert, Pettit, and Vogel (2004) explored the synthesis and biological activity of certain compounds, including those structurally similar to the queried compound. They assessed the cytotoxicity of these compounds against various cancer cell lines, highlighting their potential in oncological research (Meilert, Pettit, & Vogel, 2004). Saundane and Manjunatha (2016) synthesized derivatives of a compound similar to the queried one and evaluated their antimicrobial and antioxidant activities, indicating their potential application in the development of new antimicrobial and antioxidant agents (Saundane & Manjunatha, 2016).
Synthetic Applications
Morishita, Honmi, Ito, and Maeba (1992) detailed the synthesis of complex molecules structurally related to the queried compound. Their work contributes to the field of synthetic organic chemistry, particularly in the synthesis of intricate molecular structures (Morishita, Honmi, Ito, & Maeba, 1992). Marchionni and Vogel (2001) also contributed to synthetic methodologies involving compounds structurally akin to the queried compound, showcasing the diverse applicability of these molecules in synthetic chemistry (Marchionni & Vogel, 2001).
properties
IUPAC Name |
(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O11/c20-6-10(22)13(24)16(11(23)7-21)29-19-15(26)14(25)17-12(28-19)8-27-18(30-17)9-4-2-1-3-5-9/h1-6,10-19,21-26H,7-8H2/t10-,11+,12+,13+,14+,15+,16+,17+,18?,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIGSEUMXXYYCS-MBJYDWKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)OC(O1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)OC(O1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

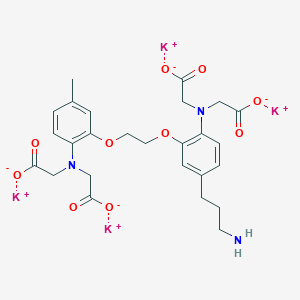
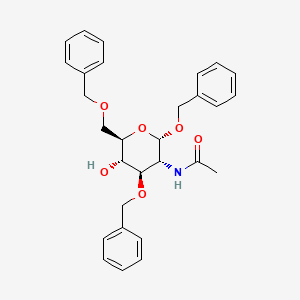
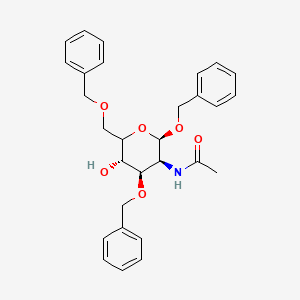
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)
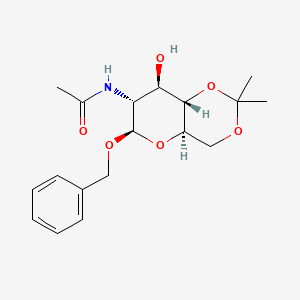
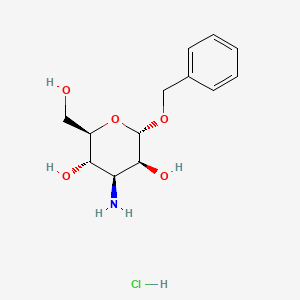
![(1R)-1-[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1141818.png)
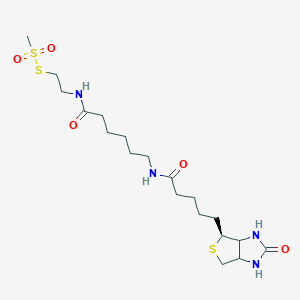
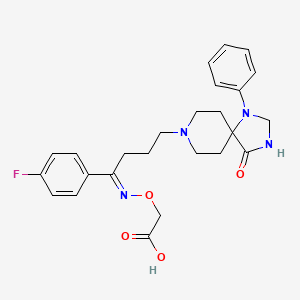
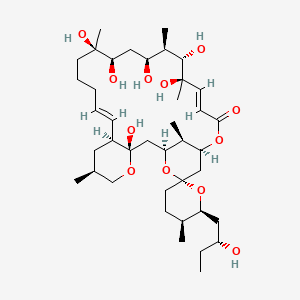
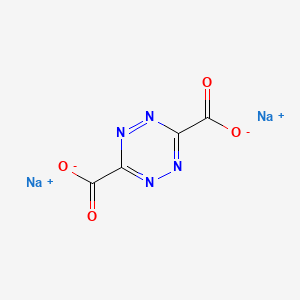
![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)
